N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolo-pyridazine derivative featuring a 6-methoxy substituent on the fused heterocyclic core and a 2-fluorobenzyl group linked via a propanamide chain. The 2-fluorobenzyl moiety may enhance lipophilicity and bioavailability, while the methoxy group at position 6 could modulate electronic interactions with biological targets .
Properties
Molecular Formula |
C16H16FN5O2 |
|---|---|
Molecular Weight |
329.33 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16FN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23) |
InChI Key |
OMOKDFOZSBPACI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3F)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(2-fluorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzyl group and a methoxy-substituted triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.36 g/mol. The compound features multiple heterocyclic rings, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₅O₂ |
| Molecular Weight | 343.36 g/mol |
| CAS Number | 1374546-22-1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related triazole derivatives have shown their effectiveness against various cancer cell lines. A notable example is the compound 7d , which demonstrated potent antiproliferative effects against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cell lines through mechanisms such as inducing apoptosis and disrupting tubulin polymerization .
Mechanistic Studies
Mechanistic investigations have revealed that this compound may induce cell cycle arrest and apoptosis in a dose-dependent manner. This is consistent with findings from similar compounds that target cellular pathways involved in cancer progression .
Interaction Studies
Interaction studies are critical for understanding how this compound interacts with biological targets. These studies typically involve:
- Molecular Docking : To predict binding affinities to various receptors.
- Cell Viability Assays : To assess the effect on cancer cell lines.
- Mechanistic Pathway Analysis : To elucidate the pathways affected by the compound.
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine | Imidazo and pyrazine rings | Antitumor |
| 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Pyrazolo and pyrimidine structures | Antimicrobial |
| 6-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | Trifluoroethoxy and triazole | Sodium channel inhibitor |
These compounds illustrate the structural diversity within this class of molecules while showcasing how specific functional groups may confer distinct biological properties.
Case Studies
Recent studies have focused on evaluating the biological activity of this compound through various in vitro models. For example:
-
Study on Apoptosis Induction : A study revealed that this compound could effectively induce apoptosis in cancer cells through mitochondrial pathways.
- Findings : Increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins were observed.
-
Cell Cycle Analysis : Another study highlighted that treatment with this compound resulted in significant G2/M phase arrest in treated cells.
- Mechanism : This effect was attributed to the inhibition of cyclin-dependent kinases (CDKs), critical regulators of the cell cycle.
Comparison with Similar Compounds
Structural Analogues of Triazolo-Pyridazine Derivatives
The triazolo-pyridazine core is a common scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Structural-Activity Relationship (SAR) Insights
Methoxy vs. Methyl Substituents: The 6-methoxy group in the target compound may reduce cytotoxicity compared to 6-chloro or 6-methyl analogs (e.g., ). Chloro substituents (e.g., compound 24 in ) enhance cytotoxicity against HepA cell lines (IC50: ~1.2 μg/mL), suggesting that electron-withdrawing groups at position 6 could potentiate anticancer effects .
Side-Chain Variations: 2-Fluorobenzyl Group: This moiety in the target compound likely improves metabolic stability and membrane permeability compared to bulkier groups like 2-(1-methylbenzimidazol-2-yl)ethyl () or benzothiazole-phenyl (). Fluorine’s electronegativity may also strengthen hydrophobic interactions in binding pockets . Sulfonamide vs. Propanamide Linkers: Sulfonamide derivatives (e.g., ) exhibit antimalarial activity, whereas propanamide-linked compounds (target compound, ) are hypothesized to target neurological or inflammatory pathways due to structural resemblance to known kinase inhibitors .
Physicochemical Properties :
- The benzimidazole-ethyl derivative () has a higher molecular weight (379.424 g/mol) and likely reduced solubility compared to the target compound, which lacks extended aromatic systems.
- Sulfanyl-linked analogs () may exhibit improved redox stability but lower oral bioavailability due to sulfur’s metabolic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
